Nitric Oxide

Description

Properties

IUPAC Name |

nitric oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXSHHQAYIFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

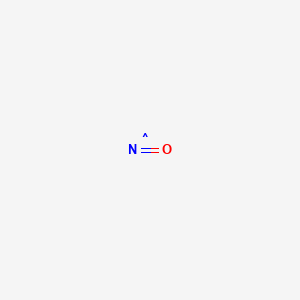

[N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020938 | |

| Record name | Nitric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric oxide appears as a colorless gas. Noncombustible but accelerates the burning of combustible material. Vapors heavier than air. Very toxic by inhalation and skin absorption. Heating the containers may cause them to rupture violently and rocket., Colorless gas. (Note: Shipped as a nonliquefied compressed gas.) [NIOSH] NO is converted to NO2 spontaneously in air. [ACGIH], Liquid, COLOURLESS COMPRESSED GAS., Colorless gas., Colorless gas. [Note: Shipped as a nonliquefied compressed gas.] | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-241.1 °F at 760 mmHg (EPA, 1998), -151.74 °C, -151.8 °C, -241 °F | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 % (NIOSH, 2023), 7.38 ml/ 100 ml water at 0 °C; 4.6 ml/ 100 ml water at 20 °C; 2.37 ml/ 100 ml water at 60 °C, 3.4 CC/100 CC SULFURIC ACID, 26.6 CC/100 CC ALCOHOL, SOL IN CARBON DISULFIDE, IRON SULFATE, Solubility in water, ml/100ml at 0 °C: 7.4, 5% | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at -238.36 °F (EPA, 1998) - Denser than water; will sink, 1.27 AT -150.2 °C, LIQ, 1.27 at -238.36 °, 1.04(relative gas density) | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.04 (AIR= 1), Relative vapor density (air = 1): 1.04, 1.04 | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

26000 mmHg at 68 °F (EPA, 1998), 45600 MM HG AT -94.8 °C, 34.2 atm | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS; BLUE LIQ, BLUISH-WHITE SNOW WHEN SOLID, Brown at high concn in air | |

CAS No. |

10102-43-9 | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-oxide-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (NO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31C4KY9ESH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-262.5 °F (EPA, 1998), -163.6 °C, -263 °F | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Nitric Oxide Biosynthesis Pathways

Enzymatic Generation of Nitric Oxide: this compound Synthases (NOS)

The synthesis of this compound is catalyzed by a family of enzymes known as this compound synthases (NOS). wikipedia.orgnih.gov These enzymes facilitate a complex reaction that converts the amino acid L-arginine into this compound and L-citrulline. oup.comkarger.com The NOS enzyme family comprises three distinct isoforms, each encoded by a separate gene and exhibiting unique characteristics and regulatory mechanisms. nih.govguidetopharmacology.org

This compound Synthase Isoforms and their Characteristics

The three primary isoforms of NOS are neuronal this compound synthase (nNOS or NOS1), inducible this compound synthase (iNOS or NOS2), and endothelial this compound synthase (eNOS or NOS3). wikipedia.orgnih.gov While they all catalyze the same fundamental reaction, their tissue distribution, regulation, and the amount of this compound they produce differ significantly, which in turn dictates their specific physiological roles. nih.govguidetopharmacology.org

Table 1: Characteristics of this compound Synthase Isoforms

| Characteristic | Neuronal NOS (nNOS/NOS1) | Inducible NOS (iNOS/NOS2) | Endothelial NOS (eNOS/NOS3) |

|---|---|---|---|

| Gene Location | Chromosome 12 wikipedia.orgmapmygenome.in | Chromosome 17 wikipedia.orgelisakits.co.uk | Chromosome 7 wikipedia.org |

| Primary Location | Central and peripheral nervous systems, skeletal muscle wikipedia.orgproteopedia.org | Macrophages, and various other cells upon induction nih.govnih.gov | Vascular endothelial cells wikipedia.org |

| Regulation | Calcium/calmodulin-dependent wikipedia.orgnih.gov | Primarily transcriptional induction by cytokines and endotoxins wikipedia.orgelisakits.co.uk | Calcium/calmodulin-dependent, phosphorylation, and fatty acid acylation wikipedia.orgnih.gov |

| NO Output | Low (picomolar) wikipedia.org | High (nanomolar) biologists.com | Low (picomolar) wikipedia.org |

| Primary Functions | Neurotransmission, synaptic plasticity, smooth muscle relaxation wikipedia.orgmapmygenome.in | Immune response, host defense against pathogens wikipedia.orgnih.gov | Regulation of vascular tone, blood pressure, and platelet aggregation nih.govwikipedia.org |

Neuronal this compound synthase is predominantly found in neuronal tissue, both in the central and peripheral nervous systems, as well as in skeletal muscle. wikipedia.orgproteopedia.org Its activity is regulated by intracellular calcium levels through its interaction with calmodulin. wikipedia.orgnih.gov nNOS plays a crucial role in neurotransmission, synaptic plasticity, and the regulation of smooth muscle relaxation. wikipedia.orgmapmygenome.in It is involved in processes such as learning, memory, and penile erection. nih.govmapmygenome.in The human NOS1 gene is located on chromosome 12. nih.govresearchgate.net

Unlike the other isoforms, inducible this compound synthase is not typically present in cells under normal conditions. nih.gov Its expression is induced at the transcriptional level by inflammatory stimuli such as cytokines and bacterial endotoxins. wikipedia.orgelisakits.co.uk iNOS is found in a wide range of cells, most notably in macrophages as part of the immune response. nih.govnih.gov A key feature of iNOS is that once expressed, it produces large and sustained amounts of this compound and its activity is largely independent of intracellular calcium concentrations. wikipedia.orgbiologists.com This high output of this compound is a critical component of the body's defense mechanisms against pathogens. wikipedia.orgnih.gov The gene for iNOS is located on chromosome 17. wikipedia.orgelisakits.co.uk

Endothelial this compound synthase is primarily located in vascular endothelial cells, the inner lining of blood vessels. wikipedia.org Similar to nNOS, eNOS activity is dependent on calcium and calmodulin. wikipedia.orgnih.gov It is also regulated by other mechanisms, including phosphorylation and acylation. wikipedia.orgnih.gov eNOS is responsible for the production of this compound that regulates vascular tone, controls blood pressure, and inhibits platelet aggregation. nih.govwikipedia.org Its function is essential for maintaining cardiovascular health. wikipedia.org The gene encoding eNOS, NOS3, is located on chromosome 7. wikipedia.org

L-Arginine-Dependent this compound Synthesis Pathway

The enzymatic synthesis of this compound from L-arginine is a two-step oxidative process. oup.com In the first step, NOS hydroxylates L-arginine to form an intermediate, Nω-hydroxy-L-arginine. wikipedia.org This intermediate remains bound to the enzyme. In the second step, Nω-hydroxy-L-arginine is oxidized to yield this compound and L-citrulline. wikipedia.org This reaction consumes molecular oxygen and requires electrons donated from NADPH. nih.govoup.com

Cofactor Requirements for this compound Synthase Activity

Flavin Adenine (B156593) Dinucleotide (FAD) : A flavin-containing nucleotide that accepts electrons from NADPH. nih.gov

Flavin Mononucleotide (FMN) : Another flavin-containing nucleotide that receives electrons from FAD and transfers them to the heme group. nih.gov

Heme : An iron-containing porphyrin that is part of the enzyme's oxygenase domain and is the site of L-arginine oxidation. nih.gov

Tetrahydrobiopterin (B1682763) (BH4) : A pteridine (B1203161) cofactor that plays a crucial role in the catalytic cycle. wikipedia.orgwikipedia.org It is involved in activating the heme-bound oxygen. wikipedia.org

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) : The primary source of electrons for the reduction of the flavins. nih.gov

Calmodulin : A calcium-binding protein that is required for the activation of nNOS and eNOS. wikipedia.orgnih.gov

The flow of electrons proceeds from NADPH to FAD, then to FMN, and finally to the heme iron in the oxygenase domain, where the oxidation of L-arginine takes place. wikipedia.org

NADPH as an Electron Donor

Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the initial source of electrons for the NOS-catalyzed reaction. nih.govalmerja.com All three isoforms of NOS utilize NADPH as a co-substrate to fuel the five-electron oxidation of a guanidino nitrogen of L-arginine. nih.govnih.govyoutube.com The reductase domain of each NOS monomer contains a binding site for NADPH. nih.gov The enzyme facilitates the transfer of electrons from NADPH, initiating a cascade that moves these electrons through the flavin cofactors to the enzyme's catalytic center. nih.govyoutube.com The rate of NADPH oxidation can be influenced by various factors, including the presence of L-arginine and, for constitutive isoforms, the binding of a calcium-calmodulin complex. umich.edu

Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Within the reductase domain of NOS, two flavin molecules, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), act as essential intermediaries in the electron transport chain. nih.govalmerja.com The structure of the reductase domain is homologous to that of cytochrome P450 reductase. researchgate.net Electrons are transferred from NADPH first to FAD, and then to FMN. nih.govyoutube.com From FMN, the electrons are then passed to the heme group located in the oxygenase domain. youtube.com Both FAD and FMN are required for the catalytic activity of the enzyme. pnas.org Studies on isolated domains of neuronal NOS (nNOS) have shown that the FMN-binding domain is stable only in the presence of a bound Calmodulin/Ca2+ complex. acs.org The redox potentials of these flavins are finely tuned to ensure the efficient, stepwise transfer of single electrons, which is thought to be crucial for the mechanism of this compound synthesis. acs.org

Heme Iron in Catalysis

The catalytic core of the NOS oxygenase domain is a prosthetic heme group, which contains an iron atom. nih.govalmerja.com This heme group is the site where the final steps of NO synthesis occur. youtube.com It binds and activates molecular oxygen, which is a co-substrate in the reaction. nih.govyoutube.com The electrons transferred from the reductase domain via the flavins are used by the heme iron to reduce and activate the bound oxygen. youtube.com The activated oxygen is then used in two sequential mono-oxygenation steps: first, to hydroxylate L-arginine to form the intermediate Nω-hydroxy-L-arginine (NHA), and second, to oxidize NHA to produce L-citrulline and this compound. youtube.com The newly synthesized NO molecule can bind to the heme iron before being released from the enzyme. nih.gov Dimerization of the enzyme is a prerequisite for this catalytic activity, as it enables the necessary electron transfer from the reductase domain to the heme center. nih.gov

Tetrahydrobiopterin (BH4) as an Essential Cofactor

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is an indispensable cofactor for all NOS isoforms. nih.govfrontiersin.org Its presence is critical for the coupling of oxygen reduction to the oxidation of L-arginine. nih.gov BH4 is believed to function as a one-electron donor during the reductive activation of the oxygen-heme complex. nih.gov In the absence or deficiency of BH4, the electron transfer from the NOS flavins becomes "uncoupled" from L-arginine oxidation. ahajournals.org This uncoupling leads to a dysfunctional state where the enzyme no longer produces NO but instead generates superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). ahajournals.orgahajournals.orgnih.gov BH4 also plays a structural role, promoting and stabilizing the active dimeric conformation of the enzyme. ahajournals.org The synthesis of BH4 itself is a multi-step process, with GTP cyclohydrolase 1 (GTPCH1) being the rate-limiting enzyme. nih.gov

Table 1: Key Components in this compound Biosynthesis

| Component | Type | Location/Role within NOS | Function |

|---|---|---|---|

| L-Arginine | Substrate | Binds to Oxygenase Domain | Provides the guanidino nitrogen atom for NO synthesis. |

| NADPH | Co-substrate | Binds to Reductase Domain | The primary source of electrons for the reaction. nih.govalmerja.com |

| FAD | Cofactor | Reductase Domain | Accepts electrons from NADPH and transfers them to FMN. nih.govyoutube.com |

| FMN | Cofactor | Reductase Domain | Accepts electrons from FAD and transfers them to the Heme group. nih.govyoutube.com |

| Heme | Prosthetic Group | Oxygenase Domain | The catalytic site; binds and activates molecular oxygen and oxidizes L-arginine. youtube.com |

| BH4 | Cofactor | Oxygenase Domain | Facilitates electron transfer and couples oxygen reduction to NO synthesis, preventing superoxide production. nih.govahajournals.org |

Regulation of this compound Synthase Activity

The production of this compound is tightly controlled through multiple regulatory mechanisms. This ensures that NO is generated at the right time, in the right place, and in the appropriate amount. Regulation occurs at the level of enzyme activity, which is acutely modulated by cofactors and protein-protein interactions, and through longer-term changes in enzyme expression.

Calcium and Calmodulin Dependence

The activity of two of the three main NOS isoforms, neuronal NOS (nNOS or NOS I) and endothelial NOS (eNOS or NOS III), is acutely regulated by the intracellular concentration of calcium ions (Ca²⁺). nih.govnih.gov This regulation is mediated by the calcium-binding protein calmodulin (CaM). nih.govnih.gov At resting intracellular Ca²⁺ levels, CaM has a low affinity for nNOS and eNOS, and the enzymes are largely inactive. nih.gov When a cell is stimulated, intracellular Ca²⁺ levels rise, causing Ca²⁺ to bind to CaM. This Ca²⁺/CaM complex then binds to a specific recognition site on the NOS enzyme. nih.govyoutube.com This binding event induces a conformational change that facilitates the flow of electrons from the flavins in the reductase domain to the heme in the oxygenase domain, thereby activating the enzyme. nih.govyoutube.com In contrast, the inducible NOS (iNOS or NOS II) isoform binds CaM so tightly that it is effectively active even at very low, resting Ca²⁺ concentrations, making its activity largely independent of transient changes in intracellular calcium. nih.govalmerja.com

Table 2: Calcium/Calmodulin Regulation of NOS Isoforms

| NOS Isoform | Calcium Dependence | Calmodulin Binding | Activation Mechanism |

|---|---|---|---|

| nNOS (NOS I) | Dependent | Ca²⁺-dependent binding | Activated by increased intracellular Ca²⁺ levels (>500 nM). nih.gov |

| eNOS (NOS III) | Dependent | Ca²⁺-dependent binding | Activated by increased intracellular Ca²⁺ levels (>500 nM). nih.gov |

| iNOS (NOS II) | Independent | Binds tightly at basal Ca²⁺ levels | Constitutively active with respect to Ca²⁺/CaM once expressed. nih.gov |

Post-Translational Modifications of this compound Synthases

The activity, localization, and stability of NOS enzymes are further regulated by a variety of post-translational modifications (PTMs). frontiersin.org These modifications allow for dynamic and complex control over NO production.

Phosphorylation: All three NOS isoforms can be phosphorylated by different protein kinases. For example, phosphorylation of nNOS at serine residue 847 by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can decrease its NO-producing activity and may even switch its output to superoxide. nih.govmdpi.com This creates a feedback loop, as CaMKII itself is activated by Ca²⁺/CaM. mdpi.com

Acylation: The subcellular localization of eNOS is controlled by lipid modifications. Co-translational N-myristoylation and post-translational palmitoylation target eNOS to the plasma membrane and Golgi apparatus, which is important for its function. frontiersin.org

Protein-Protein Interactions: NOS activity is modulated by interactions with other proteins. For eNOS, proteins like NOSIP (NOS-interacting protein) and NOSTRIN (NOS traffic inducer) can promote its translocation away from the plasma membrane, thereby reducing its activity. frontiersin.org Conversely, interaction with heat shock protein 90 (Hsp90) can enhance eNOS activity. ahajournals.orgfrontiersin.org

S-Nitrosylation: This is a reversible modification where an NO group is attached to a specific cysteine thiol on a protein. nih.gov NOS enzymes themselves can be subject to S-nitrosylation, which can act as a form of feedback inhibition. researchgate.net

Other Modifications: Under conditions of oxidative stress, eNOS can undergo other PTMs that impair its function, such as S-glutathionylation (the addition of glutathione) or modification by lipid peroxidation products. bioscientifica.com

These regulatory mechanisms highlight the intricate cellular systems in place to control the powerful signaling actions of this compound.

Phosphorylation

Phosphorylation is a key reversible modification that dynamically regulates NOS activity. The endothelial NOS (eNOS) isoform, in particular, is well-studied in this regard. Specific kinases phosphorylate eNOS at multiple serine and threonine residues, leading to either activation or inhibition of the enzyme.

Key phosphorylation sites in human eNOS include Serine-1177 (Ser1179 in bovine eNOS) and Threonine-495 (Thr497 in bovine eNOS). nih.govnih.gov Phosphorylation of Ser-1177, often mediated by the kinase Akt (also known as Protein Kinase B), is generally associated with increased enzyme activity. nih.govbiosyn.com This modification can enhance the flow of electrons within the enzyme, boosting this compound production. nih.gov Conversely, phosphorylation at Thr-495 by protein kinase C (PKC) is typically inhibitory. nih.govphysiology.org This phosphorylation can decrease the enzyme's sensitivity to calcium and reduce its activity by promoting its association with the inhibitory protein caveolin. nih.govbiosyn.com In resting endothelial cells, Ser-1177 is often not phosphorylated, and its phosphorylation is induced by various stimuli. nih.gov

Under certain conditions, such as the depletion of the essential cofactor tetrahydrobiopterin (BH4), eNOS can become "uncoupled," producing superoxide radicals instead of this compound. nih.govbiosyn.com Research has shown that phosphorylation at Ser-1177 can increase the rate of superoxide generation from uncoupled eNOS and makes this process largely independent of calcium concentration. nih.govbiosyn.com In contrast, Thr-495 phosphorylation does not directly affect the maximum rate of superoxide generation but influences the enzyme's interaction with regulatory proteins like calmodulin and caveolin. nih.gov

| Phosphorylation Site (Human eNOS) | Kinase | Effect on NOS Activity | Reference |

|---|---|---|---|

| Serine-1177 | Akt/Protein Kinase B | Activation; Increases NO synthesis and superoxide generation from uncoupled enzyme | nih.govnih.gov |

| Threonine-495 | Protein Kinase C (PKC) | Inhibition; Decreases sensitivity to calcium, promotes caveolin binding | nih.govnih.govphysiology.org |

| Serine-114 | - | Potential for post-translational regulation | nih.gov |

| Serine-615 (Ser-617 in bovine) | Stimulatory | Stimulatory | nih.govaugusta.edu |

| Serine-633 (Ser-635 in bovine) | Stimulatory | Stimulatory | nih.govaugusta.edu |

S-Glutathionylation

S-glutathionylation is a reversible redox-sensitive modification where glutathione (B108866) forms a mixed disulfide bond with a cysteine residue on a protein. nih.gov This process is a critical regulatory mechanism for eNOS, particularly under conditions of oxidative stress. nih.gov S-glutathionylation of eNOS can cause the enzyme to switch from producing this compound to generating superoxide, a phenomenon known as uncoupling. nih.govnih.gov

This modification occurs at two highly conserved cysteine residues located at the interface of the FMN- and FAD-binding domains of the eNOS reductase domain: Cys689 and Cys908. nih.govmdpi.com The addition of the bulky, negatively charged glutathione molecule is thought to alter the protein's conformation, leading to an electron leak from the reductase domain to molecular oxygen, thereby generating superoxide. nih.gov This process is reversible; the restoration of a reducing cellular environment can reverse the S-glutathionylation and restore normal eNOS function. nih.govnih.gov This reversibility suggests that S-glutathionylation may serve as a protective mechanism, preventing irreversible oxidative damage to the enzyme's critical thiol groups during periods of oxidative stress. nih.govmdpi.com

Acetylation

Acetylation, the addition of an acetyl group, is another post-translational modification that regulates NOS function. Research has shown that neuronal NOS (nNOS) can be acetylated on multiple lysine (B10760008) residues by the enzyme calreticulin (B1178941) transacetylase. nih.gov Mass spectrometry analysis has identified several acetylated lysine residues distributed across various domains of nNOS, including the PDZ, oxygenase, FMN binding, and NADPH-binding domains. nih.gov This modification is implicated in the activation of NOS. nih.gov

Endothelial NOS (eNOS) is also subject to regulation by lysine acetylation. Low-dose aspirin (B1665792) has been shown to stimulate eNOS activity by inducing its acetylation, which in turn promotes the binding of eNOS to its essential cofactor, calmodulin. ahajournals.org This effect can be reversed by histone deacetylases (HDACs), specifically HDAC3, which can deacetylate eNOS and thus antagonize the aspirin-stimulated production of this compound. ahajournals.org Furthermore, HDAC1 has been shown to regulate this compound production by directly deacetylating NOS3 (eNOS). ahajournals.org Initial studies have confirmed that eNOS is basally acetylated in endothelial cells, and treatment with HDAC inhibitors increases this acetylation. ahajournals.org

Acylation

Acylation, the attachment of fatty acids to proteins, is crucial for the subcellular localization and function of eNOS. This isoform undergoes two types of acylation: N-terminal myristoylation and reversible cysteine palmitoylation. elsevierpure.comrupress.org N-myristoylation occurs co-translationally, while palmitoylation is a post-translational modification. rupress.org

These lipid modifications are essential for targeting eNOS to specific membrane microdomains within the cell, particularly the Golgi apparatus and plasmalemmal caveolae. elsevierpure.comrupress.orgnih.gov Caveolae are specialized invaginations of the plasma membrane that are rich in signaling molecules. elsevierpure.com The localization of eNOS to caveolae is critical for its proper activation and for the efficient release of this compound to the extracellular space. nih.govresearchgate.net Studies using eNOS mutants have demonstrated that both myristoylation and palmitoylation are required for this specific targeting. elsevierpure.comnih.gov Mutation of the sites for either acylation results in the mislocalization of the enzyme to the cytosol, which impairs its ability to produce this compound in response to stimuli. rupress.org The reversible nature of palmitoylation may also serve as a feedback mechanism for regulating this compound signaling. elsevierpure.com

Transcriptional and Translational Regulation of this compound Synthase Expression

The expression of the gene for endothelial this compound synthase (eNOS) is subject to significant regulation at both the transcriptional and post-transcriptional levels. physiology.orgnih.gov This regulation allows cells to modulate the amount of eNOS protein in response to a wide array of physiological and pathophysiological stimuli. physiology.org

Transcriptional Regulation: The rate of eNOS gene transcription can be altered by various factors. Stimuli that have been shown to increase eNOS gene transcription and subsequent mRNA levels in cultured endothelial cells include:

Shear stress nih.gov

Hydrogen peroxide physiology.orgnih.gov

Transforming growth factor-β1 nih.gov

HMG-CoA reductase inhibitors (statins) nih.gov

Conversely, factors that can decrease eNOS transcription include tumor necrosis factor-α (TNF-α) and hypoxia. physiology.orgnih.govphysiology.org

Post-Transcriptional Regulation: Beyond the rate of transcription, the stability of the eNOS mRNA molecule itself is a critical control point. physiology.orgnih.gov The half-life of eNOS mRNA can be significantly altered, leading to changes in the steady-state levels of the message available for translation into protein. For instance, hydrogen peroxide not only increases eNOS gene transcription but also increases the half-life of the eNOS mRNA. nih.gov The state of cell growth also affects mRNA stability; the half-life of eNOS mRNA is significantly greater in proliferating endothelial cells compared to confluent, non-proliferating cells. ahajournals.org This regulation appears to be mediated by the interaction of cytosolic proteins with the 3'-untranslated region (UTR) of the eNOS mRNA. ahajournals.org

Subcellular Localization of this compound Synthase Isoforms

The biological effects of this compound are highly dependent on where it is produced. nih.govbohrium.com The three major NOS isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—exhibit distinct cell-specific expression patterns and are targeted to specific subcellular compartments, which is a key determinant of their function. nih.gov

Neuronal NOS (nNOS): As its name suggests, nNOS is constitutively expressed in specific neurons. nih.gov Within cells, it can exist in both soluble and particulate forms. nih.gov In the heart, nNOS is found predominantly at the sarcoplasmic reticulum, where it associates with the ryanodine (B192298) receptor (RyR2), and to a lesser extent at the cell's outer membrane (sarcolemma). nih.gov The N-terminal PDZ domain of nNOS allows it to interact with various proteins, anchoring it to specific subcellular locations and influencing its activity. nih.govnih.gov

Inducible NOS (iNOS): iNOS expression is not typically constitutive but is induced in cells like macrophages in response to immunological stimuli. nih.gov When expressed, it can be found in the cytoplasm but can also translocate to the nucleus under certain pathological conditions. nih.gov

Endothelial NOS (eNOS): eNOS is primarily expressed in endothelial cells that line blood vessels. nih.gov As discussed under acylation, post-translational modifications, specifically N-myristoylation and palmitoylation, are critical for its localization. nih.gov These modifications tether eNOS to the membranes of the Golgi complex and, most notably, to plasmalemmal caveolae. rupress.orgnih.gov This specific targeting to caveolae, where signaling receptors and calcium channels are concentrated, is vital for its regulation and function. elsevierpure.com

| NOS Isoform | Primary Cell Types | Primary Subcellular Localization | Reference |

|---|---|---|---|

| nNOS (NOS1) | Neurons, Skeletal Muscle, Cardiac Myocytes | Sarcoplasmic Reticulum, Sarcolemma, Cytosol | nih.govnih.gov |

| iNOS (NOS2) | Macrophages, Kupffer cells (upon induction) | Cytoplasm (can translocate to nucleus) | nih.govnih.gov |

| eNOS (NOS3) | Endothelial Cells, Cardiac Myocytes, Platelets | Plasmalemmal Caveolae, Golgi Apparatus | nih.govelsevierpure.comrupress.orgnih.gov |

Dimerization and Conformational Dynamics of this compound Synthases

For this compound synthase to be catalytically active, it must form a functional homodimer, where two identical NOS monomers associate. nih.govnih.gov This dimerization occurs at the N-terminal oxygenase domains. nih.gov The formation of this dimer is an absolute requirement for catalysis because it enables the intricate process of electron transfer. Electrons from NADPH are shuttled from the reductase domain of one monomer to the oxygenase domain of the other monomer, where the active site containing a heme cofactor is located. nih.gov Heme is essential for this interdomain electron transfer and for the dimerization process itself. nih.gov

The enzyme is not a static structure; it undergoes significant conformational changes that are critical for its regulation. nih.gov The binding of the calcium-sensing protein calmodulin (CaM) is a key event that triggers conformational shifts. nih.gov In nNOS and eNOS, an increase in intracellular calcium prompts CaM to bind to a specific linker region between the oxygenase and reductase domains. nih.gov This binding event displaces an autoinhibitory loop, "opening" the enzyme to facilitate the flow of electrons from the reductase to the oxygenase domain and thereby activating this compound synthesis. nih.gov Techniques such as single-molecule fluorescence have been used to study these conformational dynamics in real-time, revealing that the enzyme exists in different conformational states with varying degrees of activity. nih.gov

Non-Enzymatic this compound Generation Pathways

Beyond the well-established enzymatic synthesis by this compound synthases (NOS), this compound (NO) can also be generated through several non-enzymatic routes. These pathways are particularly significant under specific physiological and pathological conditions, such as hypoxia and acidosis.

Nitrate-Nitrite-Nitric Oxide Reduction Pathway

A significant non-enzymatic pathway for NO production involves the sequential reduction of nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻) and then to this compound. researchgate.netmdpi.com This pathway serves as a crucial alternative to the classical L-arginine-NO synthase system, especially in environments with low oxygen availability. nih.govnih.gov

Initially, dietary nitrate is absorbed and circulates in the bloodstream. A portion of this circulating nitrate is actively taken up by the salivary glands and secreted into the oral cavity. frontiersin.org Here, commensal bacteria on the tongue reduce nitrate to nitrite. tandfonline.com This nitrite, upon being swallowed, enters the acidic environment of the stomach, where it is protonated to form nitrous acid (HNO₂). frontiersin.org Nitrous acid can then decompose to generate this compound and other nitrogen oxides. frontiersin.org

Furthermore, nitrite can be reduced to NO in various tissues and cellular compartments. researchgate.net This reduction is catalyzed by a number of mammalian nitrite reductases and is significantly enhanced under hypoxic and acidic conditions. nih.govnih.gov Consequently, nitrate and nitrite are now considered to be functional reservoirs for NO, which can be released when and where it is most needed. mdpi.comnih.gov This pathway is not blocked by NOS inhibitors and can become the predominant source of NO during conditions like ischemia. bohrium.comjohnshopkins.edu

Other Non-Enzymatic Routes for this compound Production

Research has identified other non-enzymatic mechanisms for NO generation. One such novel pathway involves the reaction of hydrogen peroxide (H₂O₂) with either D- or L-arginine to synthesize NO. nih.gov This reaction has been confirmed by measuring the oxidative metabolites of NO (nitrate and nitrite) and by detecting chemiluminescence derived from NO. nih.gov

Another non-enzymatic source of NO can be the very compounds designed to inhibit its enzymatic production. Guanidino-substituted L-arginine analogs, commonly used as competitive NOS inhibitors, have been shown to produce NO non-enzymatically in the presence of substances like NADPH, glutathione, L-cysteine, dithiothreitol, and ascorbate. nih.gov This can lead to the production of micromolar concentrations of NO, which could potentially counteract the intended inhibitory effects. nih.gov Additionally, under conditions of low pH or in highly reducing environments, nitrite can be non-enzymatically reduced to NO. researchgate.net

Compartmentalized this compound Production

This compound production is not uniformly distributed throughout the cell but is also localized within specific organelles. This compartmentalization allows for precise spatial and temporal control of NO signaling.

Mitochondrial this compound Production

Mitochondria, the primary sites of cellular respiration, are also significant producers of this compound. nih.gov They can generate NO through two distinct pathways. nih.gov

The first is an oxidative pathway that utilizes L-arginine as a substrate to produce NO and citrulline, a reaction catalyzed by a mitochondrial this compound synthase (mtNOS). nih.govfrontiersin.org The presence of a NOS within mitochondria suggests a role for NO in the physiological regulation of energy metabolism. nih.gov

The second is a reductive pathway where nitrite is used as a substrate to generate NO, particularly under low oxygen (anoxic) conditions. nih.gov This nitrite-dependent NO production is associated with the mitochondrial membrane fraction, specifically at the terminal cytochrome c oxidase of the electron transport chain. nih.gov Excessive NO production within mitochondria, however, can lead to the formation of reactive nitrogen species like peroxynitrite, which can damage mitochondrial components and impair function. frontiersin.orgoup.com

| Pathway | Substrate | Key Enzyme/Complex | Condition |

|---|---|---|---|

| Oxidative | L-arginine | Mitochondrial this compound Synthase (mtNOS) | Normoxia |

| Reductive | Nitrite | Cytochrome c oxidase | Hypoxia/Anoxia |

Peroxisomal this compound Production

Peroxisomes, organelles with a highly active oxidative metabolism, are another key site of cellular NO production. nih.gov The generation of NO within plant peroxisomes has been demonstrated through various biochemical and cellular methods. nih.gov In hepatocytes, inducible this compound synthase (iNOS) has been found to be distributed in both the cytosol and peroxisomes. pnas.org

The primary mechanism for NO production in peroxisomes appears to be an L-arginine-dependent NOS-like activity. nih.gov This activity generates NO, which can then react with superoxide radicals (O₂·⁻), also produced within the peroxisome, to form peroxynitrite (ONOO⁻). nih.gov NO and its derivatives can modulate the function of peroxisomal antioxidant enzymes through post-translational modifications like S-nitrosation and tyrosine nitration. nih.govnih.gov S-nitrosoglutathione (GSNO) is also considered a source of NO within peroxisomes. frontiersin.org

Chloroplast this compound Production

In plant cells, chloroplasts are a significant source of this compound. nih.gov NO generation in chloroplasts has been confirmed using techniques such as electron paramagnetic resonance spin-trapping. nih.gov Similar to mitochondria, chloroplasts can produce NO from both nitrite and L-arginine.

Studies with soybean chloroplasts have shown a notable rate of NO production from nitrite. nih.govoup.com This process is linked to the photosynthetic electron flow. nih.govoup.com Additionally, chloroplasts exhibit an L-arginine-dependent NO production that is inhibitable by NOS inhibitors. nih.govoup.com This suggests the presence of a NOS-like protein or system within the chloroplasts. nih.govresearchgate.net The generated NO within chloroplasts can influence various processes, including chlorophyll (B73375) biosynthesis and differentiation. nih.govresearchgate.net

| Substrate | Concentration | NO Production Rate (nmol min⁻¹ mg⁻¹ protein) |

|---|---|---|

| NaNO₂ | 1 mM | 3.2 ± 0.2 |

| L-arginine | 1 mM | 0.76 ± 0.04 |

Nitric Oxide Signaling Mechanisms

Cyclic Guanosine (B1672433) Monophosphate (cGMP)-Dependent Nitric Oxide Signaling

The most well-characterized signaling pathway for this compound involves the activation of soluble guanylyl cyclase (sGC) and the subsequent production of the second messenger, cGMP. ahajournals.orgnih.gov This pathway is fundamental to many of NO's physiological effects, including the regulation of vascular tone. cusabio.com

Soluble guanylyl cyclase is a heterodimeric heme-containing enzyme that serves as the primary receptor for this compound. nih.gov The sGC enzyme is composed of two homologous subunits, α and β. The heme moiety, which is essential for NO sensing, is located in the N-terminal domain of the β subunit and is coordinated to a specific histidine residue. nih.gov

The activation of sGC by this compound is a multi-step process. nih.gov Initially, NO binds to the ferrous heme cofactor of sGC. nih.gov This binding event leads to the formation of a five-coordinate Fe-NO complex, which involves the cleavage of the bond between the iron and the proximal histidine. nih.govpnas.org This conformational change in the heme domain triggers a significant increase in the catalytic activity of the enzyme, leading to a several hundred-fold increase in the synthesis of cGMP from guanosine triphosphate (GTP). pnas.orgacs.org

The increase in intracellular cGMP concentration initiates a signaling cascade by activating various downstream effector molecules. researchgate.netnih.gov The primary targets of cGMP include cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). nih.gov

The activation of PKG is a major route through which cGMP exerts its effects. nih.gov PKG is a serine/threonine kinase that phosphorylates a multitude of cellular proteins, thereby altering their activity, subcellular localization, or regulatory properties. nih.gov For instance, in vascular smooth muscle cells, PKG activation leads to the phosphorylation of proteins that regulate intracellular calcium levels and the contractile machinery, ultimately resulting in vasodilation. ahajournals.orgnih.gov Specifically, PKG can promote the opening of calcium-gated potassium channels, leading to hyperpolarization and relaxation. nih.gov It also activates myosin light chain phosphatase, which dephosphorylates the myosin light chain, causing smooth muscle relaxation. ahajournals.orgcusabio.com

Beyond its role in vasodilation, cGMP signaling is involved in a wide range of cellular functions, including the inhibition of platelet aggregation, cell growth and differentiation, and neurotransmission. researchgate.netresearchgate.net The regulation of gene expression is another important downstream effect of cGMP, which can occur through the modulation of transcription factors and other signaling pathways like the mitogen-activated protein kinase (MAPK) pathways. researchgate.net

| Key Molecule | Function in cGMP-Dependent NO Signaling | Primary Cellular Effect |

|---|---|---|

| This compound (NO) | Activator of soluble guanylyl cyclase | Initiates the signaling cascade |

| Soluble Guanylyl Cyclase (sGC) | Enzyme that synthesizes cGMP from GTP upon NO binding | Amplifies the initial signal |

| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates downstream effectors | Mediates diverse cellular responses |

| Protein Kinase G (PKG) | Primary effector of cGMP; phosphorylates target proteins | Regulates smooth muscle relaxation, platelet aggregation, etc. |

Fundamental Physiological Roles of Nitric Oxide at the Cellular and Molecular Level

Cellular Homeostasis and Adaptation

The adaptive responses orchestrated by NO are diverse and tissue-specific. nih.govdartmouth.edu For instance, NO can modulate cellular calcium flux, which in turn can influence NOS activity, creating a feedback loop. nih.gov Furthermore, NO's interaction with superoxide (B77818) can form peroxynitrite, a reactive nitrogen species that can oxidize tetrahydrobiopterin (B1682763), a critical cofactor for NOS. The loss of this cofactor inhibits further NO production, acting as a potent feedback inhibition mechanism. nih.gov This intricate regulation allows cells to adapt to changing conditions and maintain stability.

Recent research highlights that NO can regulate the protein EZH2 through a process called S-nitrosylation in endothelial cells, which are the cells lining blood vessels. expresspharma.in This modification helps to control gene expression and maintain the stability of the vascular system. expresspharma.in By understanding these mechanisms, it may be possible to develop future therapies to promote better vascular health. expresspharma.in

Regulation of Cellular Metabolism

Nitric oxide is a significant modulator of cellular metabolism, capable of interacting with a wide range of proteins, including many enzymes and transport proteins that are fundamental to energy production and utilization. nih.govnih.gov Its influence extends across major metabolic pathways, including glycolysis, fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govnih.gov The effects of NO on metabolism are often concentration-dependent, with low to moderate concentrations generally upregulating glucose and fatty acid oxidation, while higher concentrations can shift the cell towards a more glycolytic phenotype. nih.govnih.gov